L-ribono-1,4-lactone

Beschreibung

BenchChem offers high-quality L-ribono-1,4-lactone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-ribono-1,4-lactone including the price, delivery time, and more detailed information at info@benchchem.com.

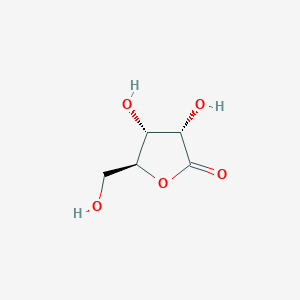

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-HZLVTQRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@@H](C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Significance of L Ribono 1,4 Lactone Isomers in Organic Synthesis

The historical significance of sugar lactones in organic synthesis is rooted in their availability as chiral pool starting materials. researchgate.net Carbohydrates provide optically pure and densely functionalized scaffolds that are ideal for asymmetric synthesis. researchgate.net The oxidation of a pentose (B10789219) sugar like ribose to its corresponding lactone is a key strategy to simplify reactions, as it resolves the issue of having multiple isomers (anomers) coexisting in solution. researchgate.net

Historically, research has predominantly focused on D-ribono-1,4-lactone due to the natural abundance of D-ribose. researchgate.net This D-isomer has been a cornerstone in the synthesis of C-nucleosides, a class of compounds with significant antiviral activity, exemplified by the renewed interest in drugs like Remdesivir. mdpi.com The synthesis of these complex molecules requires careful manipulation of the lactone's hydroxyl groups, often involving intricate protection and deprotection strategies. mdpi.com

The significance of L-ribono-1,4-lactone and other isomers arises from the need to access the full spectrum of stereoisomeric products, which is critical in medicinal chemistry where biological activity is often highly dependent on stereochemistry. The synthesis of L-isomers can be challenging and often involves multi-step sequences starting from more common D-sugars. For instance, synthetic routes have been developed to convert D-ribose derivatives into other L-pentonolactones. A key transformation involves the inversion of configuration at a specific carbon center. One reported synthesis prepares L-lyxono-lactone, a key intermediate, from a 5-chlorinated D-ribonolactone derivative through a base-promoted hydrolysis that inverts the stereochemistry at the C-4 position. researchgate.net Such synthetic pathways highlight the close relationship between the isomers and the chemical strategies required to navigate between them. researchgate.net The use of protecting groups, such as isopropylidene ketals, is fundamental in these syntheses to selectively mask certain hydroxyl groups while others are chemically modified. researchgate.netcdnsciencepub.com

Academic Research Trajectories for L Ribono 1,4 Lactone

Chemoenzymatic Pathways for L-ribono-1,4-lactone Production

Chemoenzymatic routes combine the precision of biocatalysis with traditional chemical reactions, offering highly selective and environmentally benign alternatives to purely chemical syntheses. Enzymes, with their inherent stereo- and regioselectivity, are powerful tools for the synthesis and modification of complex molecules like ribonolactones.

The biocatalytic synthesis of lactones can be broadly approached through several major strategies, including Baeyer-Villiger oxidations of cyclic ketones and the oxidative lactonization of diols. wikipedia.org Baeyer-Villiger monooxygenases (BVMOs), for instance, are flavin-containing enzymes that activate molecular oxygen to perform oxidations, while other methods may use alcohol dehydrogenases (ADHs) for the double oxidation of diols to lactones. wikipedia.org

Table 1: Regioselectivity of Various Lipases in the Acetylation of D-ribono-1,4-lactone

This table summarizes the outcomes of using different lipases for the acetylation of D-ribono-1,4-lactone, highlighting the superior performance of Candida antarctica lipase (B570770) B (CAL-B).

Lipase Source Product(s) Conversion/Selectivity Reference Candida antarctica (CAL-B) 5-acetyl-D-ribono-1,4-lactone Highly regioselective, sole product observed with >99% conversion. researchgate.net, libretexts.org Burkholderia cepacia (PSL-C, PSL-D) Mixtures of mono-, di-, and tri-acetylated products Lower conversion and poor selectivity. researchgate.net Pseudomonas fluorescens (AK) Mixtures of mono-, di-, and tri-acetylated products Lower conversion and poor selectivity. researchgate.net Thermomyces langinosus (Lipozyme TL-IM) Mixtures of mono-, di-, and tri-acetylated products Lower conversion and poor selectivity. researchgate.net

Stereoselective Chemical Transformations to L-ribono-1,4-lactone

Accessing specific stereoisomers like L-ribono-1,4-lactone often requires synthetic routes that can precisely control the configuration at multiple chiral centers. This is achieved through strategies that start from other chiral molecules or employ reactions that proceed with high stereoselectivity.

The "chiral pool" is a collection of abundant, enantiopure natural products like sugars and amino acids that serve as starting materials in synthesis. wikipedia.org This approach is highly efficient as the chirality of the starting material is preserved and transferred to the final product. wikipedia.org

A relevant example is the synthesis of labeled D-ribono-1,4-lactone from D-erythrose, which illustrates the principles applicable to accessing its L-enantiomer from a corresponding L-precursor. The Kiliani-Fischer synthesis, which extends a carbohydrate chain, can be applied here. The addition of cyanide to D-erythrose results in the formation of two epimeric cyanohydrins. nih.gov Subsequent hydrolysis converts these into D-arabinonic and D-ribonic acids. nih.gov These acids can then be induced to form their respective 1,4-lactones, which can be separated chromatographically to isolate the pure D-ribono-1,4-lactone. nih.gov This demonstrates a classic method for building up complexity from a simpler chiral starting material.

Several powerful chemical reactions are employed to construct lactone rings stereoselectively. Dihydroxylation and epoxidation are key methods for introducing the necessary oxygen functionalities into an alkene precursor. Syn-dihydroxylation of an alkene using reagents like osmium tetroxide creates a vicinal diol with a specific (syn) stereochemistry. researchgate.net Alternatively, an alkene can be converted to an epoxide, which is then opened via hydrolysis to yield an anti-vicinal diol. walisongo.ac.id These diols can then be further oxidized to form the lactone ring.

Iodolactonization is a widely used intramolecular reaction that forms a lactone ring from an unsaturated carboxylic acid. rsc.org The reaction proceeds under mild conditions by treating the substrate with iodine and a base, such as sodium bicarbonate. libretexts.org The mechanism involves the electrophilic attack of iodine on the double bond to form a bridged iodonium (B1229267) ion. libretexts.org The carboxylate group then acts as an internal nucleophile, attacking the iodonium ion to close the ring and form the iodolactone. libretexts.org This reaction is highly stereoselective and has been utilized as a key step in the synthesis of numerous complex natural products, including prostaglandins. rsc.org

Table 2: Mentioned Chemical Compounds

Compound Name Chemical Class L-ribono-1,4-lactone Aldonolactone (Sugar derivative) D-ribono-1,4-lactone Aldonolactone (Sugar derivative) 5-acetyl-D-ribono-1,4-lactone Acylated sugar derivative D-Erythrose Aldotetrose (Sugar) D-arabinonic acid Aldonic acid D-ribonic acid Aldonic acid Vinyl acetate (B1210297) Acyl donor Triphenylphosphine Reagent (Phosphine) Diethyl azodicarboxylate (DEAD) Reagent (Azodicarboxylate) Iodine Element / Reagent Sodium bicarbonate Base Osmium tetroxide Oxidizing agent / Catalyst

Protecting Group Chemistry in Ribono-1,4-lactone Synthesis

The protection of hydroxyl groups in L-ribono-1,4-lactone is crucial for directing reactivity towards specific positions on the molecule. Among the most utilized protecting groups for diols are benzylidene and isopropylidene acetals, which can selectively protect the cis-diols present in the ribonolactone structure. The choice of protecting group and the reaction conditions can significantly influence the outcome, including the regioselectivity of protection and the potential for structural rearrangements.

The formation of benzylidene and isopropylidene acetals on L-ribono-1,4-lactone provides a gateway to a diverse array of synthetic derivatives. These protecting groups are typically installed under acidic conditions.

Isopropylidene Acetal (B89532): The reaction of L-ribono-1,4-lactone with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, readily forms the 2,3-O-isopropylidene-L-ribono-1,4-lactone. orgsyn.orgevitachem.com This is due to the favorable cis-orientation of the hydroxyl groups at the C-2 and C-3 positions. The formation of the isopropylidene derivative is often accompanied by a significant change in optical rotation. evitachem.com The reaction is generally high-yielding, providing a stable intermediate for further functionalization at the C-5 hydroxyl group.

Benzylidene Acetal: The benzylidenation of ribono-1,4-lactone is more complex and highly dependent on the reaction conditions, often leading to a mixture of products. nih.govrsc.org Treatment of D-(+)-ribono-1,4-lactone with benzaldehyde (B42025) and concentrated hydrochloric acid has been shown to yield the 3,4-O-(R)-benzylidene-D-ribono-1,5-lactone, indicating a ring expansion from a furanose to a pyranose lactone. orgsyn.orgnih.govrsc.org Conversely, using anhydrous zinc chloride as the catalyst can lead to the formation of a diastereomeric mixture of 2,3-O-benzylidene-D-ribono-1,4-lactones. nih.gov These findings for the D-enantiomer suggest that the reaction of L-ribono-1,4-lactone with benzaldehyde would yield the corresponding enantiomeric products under similar conditions. The reactivity of these acetals differs, with the benzylidene group offering the potential for regioselective reductive cleavage, a reaction not typically available for isopropylidene ketals. mdpi.com

Table 1: Formation of Acetal Protected L-ribono-1,4-lactone Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

| L-ribono-1,4-lactone | Acetone, conc. H₂SO₄ | 2,3-O-Isopropylidene-L-ribono-1,4-lactone | High | orgsyn.orgevitachem.com |

| D-ribono-1,4-lactone | Benzaldehyde, conc. HCl | 3,4-O-(R)-Benzylidene-D-ribono-1,5-lactone | 81% | nih.gov |

| D-ribono-1,4-lactone | Benzaldehyde, ZnCl₂ | 2,3-O-(R/S)-Benzylidene-D-ribono-1,4-lactone | 67% (R+S) | nih.gov |

Note: Data for benzylidene acetals are for the D-enantiomer and are presented as a proxy for the expected reactivity of the L-enantiomer.

The formation of cyclic acetals from ribono-1,4-lactone is not always straightforward and can be accompanied by structural rearrangements, a phenomenon that has been the subject of detailed mechanistic studies, primarily on the D-enantiomer. nih.govresearchgate.net These investigations are critical for understanding and predicting the products of protection reactions.

Under thermodynamically controlled conditions, particularly with aqueous acid, the benzylidenation of D-ribono-1,4-lactone can lead to a variety of isomeric lactones through ring-opening and re-cyclization. nih.gov The initial kinetically favored product is often the 2,3-acetal, which can then isomerize to more stable products, including the ring-expanded 1,5-lactone. walisongo.ac.id Detailed NMR studies and molecular modeling have been employed to elucidate the structures of the various isomers formed and to understand the thermodynamic and kinetic factors that govern their formation. nih.govresearchgate.netnih.gov

The formation of different acetal isomers can be rationalized by considering the stability of the intermediates and products. For instance, the preference for the formation of 2,3-O-isopropylidene acetal is driven by the cis-diol at these positions. In the case of benzylidene acetals, the reaction conditions dictate the final product distribution, with the potential for the formation of five- and six-membered lactone rings and different diastereomers at the acetal carbon. nih.gov The easy interconversion of these isomers has historically led to some confusion in structural assignments. nih.gov

Once the 2,3-hydroxyl groups of L-ribono-1,4-lactone are protected, typically as an isopropylidene acetal, the remaining primary hydroxyl group at the C-5 position becomes available for selective functionalization. This is a key strategy for the synthesis of a wide range of derivatives.

Common transformations of the C-5 hydroxyl group include:

Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in pyridine (B92270) at low temperatures can quantitatively yield the 5-O-tosyl derivative. evitachem.com

Methylation: Methylation of 2,3-O-isopropylidene-D-ribonolactone, followed by acidic hydrolysis of the protecting group, has been used to produce 5-O-methyl-D-ribono-1,4-lactone. evitachem.com

Bromination: The C-5 hydroxyl can be substituted with bromine, for example, by treatment with acetyl bromide. researchgate.net

Acylation: The C-5 hydroxyl group can be readily acylated using various acylating agents to introduce ester functionalities.

These selective functionalizations are instrumental in building more complex molecules from the L-ribono-1,4-lactone scaffold.

Table 2: Selective Functionalization of 2,3-O-Isopropylidene-D-ribono-1,4-lactone

| Reagent | Functionalization | Product | Reference |

| p-Toluenesulfonyl chloride | Tosylation | 5-O-Tosyl-2,3-O-isopropylidene-D-ribono-1,4-lactone | evitachem.com |

| Methyl iodide, Silver oxide | Methylation | 5-O-Methyl-2,3-O-isopropylidene-D-ribono-1,4-lactone | evitachem.com |

| Acetyl bromide | Bromination | 5-Bromo-5-deoxy-2,3,4-tri-O-acetyl-N-ethyl-D-ribonamide (after further steps) | researchgate.net |

Note: Data is for the D-enantiomer and serves as a model for the reactivity of the L-enantiomer.

Synthesis of Functionalized L-ribono-1,4-lactone Derivatives

The protected L-ribono-1,4-lactone is a versatile intermediate for the synthesis of various functionalized derivatives. The strategic introduction of different functional groups can lead to compounds with interesting chemical and biological properties.

For example, starting from the 5-O-tosylated derivative of 2,3-O-isopropylidene-L-ribono-1,4-lactone, the tosyl group can serve as a good leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities at the C-5 position. One such application is the synthesis of 5-thio-D-ribopyranose from D-ribono-1,4-lactone, which involved the transformation of a 5-bromo-5-deoxy intermediate into a 5-S-acetyl-5-thio derivative. nih.gov A similar pathway could be envisioned for the L-enantiomer.

Furthermore, the synthesis of N-alkyl-D-ribono-1,5-lactams has been achieved from D-ribono-1,4-lactone. researchgate.net This transformation involves the aminolysis of the lactone with a primary amine, followed by a series of steps including bromination and cyclization. This methodology could be applied to L-ribono-1,4-lactone to generate the corresponding L-series of N-alkyl ribono-1,5-lactams.

The synthesis of various acylated derivatives of D-ribonolactone has also been reported, where the hydroxyl groups are esterified with different acyl chlorides. walisongo.ac.id These reactions provide a straightforward method to introduce diverse ester groups into the lactone structure, thereby modifying its properties. Again, these methods are directly applicable to the L-enantiomer.

Biochemical Functions and Enzymatic Interactions of L Ribono 1,4 Lactone

Involvement of Ribonolactones in Carbohydrate Metabolism Pathways

Ribonolactones are significant intermediates in central carbohydrate metabolism, most notably linking to the pentose (B10789219) phosphate (B84403) pathway (PPP). ontosight.ai

The pentose phosphate pathway is a fundamental metabolic route parallel to glycolysis that is crucial for generating NADPH and pentoses. wikipedia.org D-Ribono-1,4-lactone is considered a key intermediate in this pathway. ontosight.ai The oxidative phase of the PPP begins with the oxidation of glucose-6-phosphate, which leads to the formation of 6-phospho-D-gluconolactone. libretexts.org This lactone is hydrolytically unstable and is subsequently converted by a lactonase into 6-phospho-D-gluconate. libretexts.org Following this, an oxidative decarboxylation step yields ribulose-5-phosphate, a five-carbon sugar. libretexts.orgyoutube.com This ribulose-5-phosphate is a direct precursor to ribose-5-phosphate (B1218738), to which it can be converted via isomerization. libretexts.org

The products of pathways involving ribonolactones are vital for the synthesis of other essential biomolecules. The production of ribose-5-phosphate via the pentose phosphate pathway is the primary source for this molecule, which is an essential building block for nucleotide and nucleic acid synthesis. ontosight.aiwikipedia.orglibretexts.orgslideshare.net Phosphoribosyl pyrophosphate (PRPP), derived from ribose-5-phosphate, is a key activated sugar used in the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides. researchgate.netbiologynotesonline.com

Additionally, D-ribono-1,4-lactone is recognized as a precursor in the biosynthesis of L-ascorbic acid (vitamin C) in many animals. ontosight.ai The final step in this biosynthetic pathway is catalyzed by the enzyme L-gulono-γ-lactone oxidase (GULO), which converts a lactone precursor into ascorbic acid. nih.gov

Metabolic Profiling of Ribonolactones

Metabolic profiling, or metabolomics, is a key analytical approach used to identify and quantify small molecule metabolites in biological systems. This technique provides a functional readout of the cellular state and has been applied to study the roles of ribonolactones in various organisms and conditions. While L-ribono-1,4-lactone is a specific stereoisomer, metabolic profiling studies often identify ribonolactones more generally or focus on the D-enantiomer, which is also a significant metabolite. ontosight.aihmdb.ca These studies help to uncover the metabolic pathways where these lactones are involved and how their levels change in response to physiological or pathological stimuli.

Detailed research findings from various metabolomic studies have identified changes in the levels of ribonolactones in different biological contexts, from plants under stress to human diseases.

In Plant Biology

Metabolomic studies in plants have revealed that ribonolactones are part of the metabolic response to environmental stress. For instance, in a study on Brassica juncea genotypes subjected to drought stress, the levels of ribono-1,4-lactone were significantly altered. mdpi.com Gas chromatography-mass spectrometry (GC-MS) was used to profile the metabolites in both drought-tolerant and drought-sensitive genotypes. mdpi.com

In the drought-sensitive 'RH-749' genotype, drought stress led to a significant 5.32-fold decrease in ribono-1,4-lactone levels in the roots. mdpi.com Similarly, in the drought-tolerant 'RH-725' genotype, a notable downregulation of ribono-1,4-lactone was observed in both leaves (2.17-fold decrease) and roots (2.37-fold decrease) under drought conditions. mdpi.com These findings suggest that alterations in the metabolic pathways involving ribono-1,4-lactone are a component of the plant's response to water deficit.

Table 1: Changes in Ribono-1,4-lactone Levels in Brassica juncea Under Drought Stress Data derived from a metabolomic study using GC-MS. The table shows the fold change of L-ribono-1,4-lactone in different tissues and genotypes of Brassica juncea in response to drought stress.

| Genotype | Tissue | Fold Change Under Drought | Reference |

|---|---|---|---|

| RH-749 (Drought-Sensitive) | Roots | -5.32 | mdpi.com |

| RH-725 (Drought-Tolerant) | Leaves | -2.17 | mdpi.com |

| RH-725 (Drought-Tolerant) | Roots | -2.37 | mdpi.com |

In Fungi

Metabolomic analysis has also been used to compare the chemical compositions of the medicinal mushroom Inonotus hispidus grown on different tree species. In this research, δ-ribono-1,4-lactone was identified as one of the many metabolites present in the fruiting bodies of the mushroom. acs.org This identification contributes to the broader understanding of the metabolic diversity of this fungus depending on its growth substrate. acs.org

In Human Health and Disease

In human metabolomics, ribonolactones have been identified as potential biomarkers in certain pathological conditions. Although often detected as D-ribono-1,4-lactone, the presence of these compounds in biofluids is noteworthy. For example, ribonolactone is not typically detectable in the biofluids of healthy individuals but has been found in the urine of patients with neuroblastoma. hmdb.cacontaminantdb.canp-mrd.org

More recent studies have further implicated ribonolactones in human disease. In a clinical trial investigating the mechanisms of a traditional medicine formula, Zuojin pill (ZJP), for treating chronic nonatrophic gastritis (CNG), metabolomics was employed to identify potential biomarkers. frontiersin.orgnih.govnih.gov Using ultra-performance liquid chromatography (UPLC), researchers identified 14 potential metabolites that were relevant to the therapeutic effects of the treatment. frontiersin.orgnih.govnih.gov Among these, D-ribono-1,4-lactone was highlighted as a key differential metabolite, suggesting its involvement in the pathophysiology of CNG and the response to treatment. frontiersin.orgnih.govnih.gov

Table 2: Identification of Ribonolactones in Human Metabolomic Studies This table summarizes findings from metabolomic research where ribonolactones have been identified as relevant metabolites in human diseases.

| Condition | Biofluid/Sample | Metabolite Identified | Analytical Method | Key Finding | Reference |

|---|---|---|---|---|---|

| Neuroblastoma | Urine | Ribonolactone (D-ribono-1,4-lactone) | GC/MS | Detected in patients, but not typically in healthy individuals. | hmdb.cacontaminantdb.ca |

| Chronic Nonatrophic Gastritis (CNG) | Serum | D-ribono-1,4-lactone | UPLC | Identified as one of 14 potential metabolites discriminating between patient groups and treatment response. | frontiersin.orgnih.govnih.gov |

The detection and quantification of ribonolactones and their derivatives in these diverse biological systems underscore the importance of advanced analytical techniques. nih.gov Methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential for resolving and identifying these compounds in complex biological matrices. mdpi.comfrontiersin.orgrsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| L-ribono-1,4-lactone |

| Ribonolactones |

| D-ribono-1,4-lactone |

| Ribono-1,4-lactone |

| L-ribono-1,4-lactone-5-phosphate |

| δ-ribono-1,4-lactone |

| Propanetricarboxylic acid |

| Stearic acid |

| Bis(2-ethylhexyl) phthalate |

| Cellobiose |

| Malic acid |

| Methyl galactoside |

| Turanose |

| Ethanolamine |

| L-5-oxoproline |

| Serine |

| Butanedioic acid |

| Galactonic acid |

| Oleic acid |

| Fructose |

| Urea |

| Stigmast-5-ene |

| Hypoxanthine |

| Adipic acid |

| L-sepiapterin |

| Imidazoleacetic acid |

| Sebacate |

| ADP-ribose |

| 4-hydroxybenzyl alcohol |

| 11,12-EET |

| 15-OxoETE |

| 12-OxoETE |

| (±)8-HETE |

| Glycyrrhizinate |

L Ribono 1,4 Lactone As a Chiral Building Block in Advanced Organic Synthesis

Precursor for Complex Sugar Derivatives and Nucleoside Analogues

Due to its highly functionalized nature with contiguous chiral centers, L-ribono-1,4-lactone is extensively utilized as a chiral building block for the construction of various natural products and medicinally relevant compounds, including nucleotides and C-ribonucleosides which are known for their antiviral properties. mdpi.com The strategic protection and deprotection of its three hydroxyl groups are crucial for its successful application in the synthesis of nucleoside derivatives. mdpi.com

Stereocontrolled Synthesis of C-Nucleosides

The synthesis of C-nucleosides, where the anomeric carbon of the sugar is bonded to a carbon atom of the heterocyclic base, presents a significant synthetic challenge. L-ribono-1,4-lactone has emerged as a key starting material in overcoming this hurdle. In these syntheses, the lactone is typically reacted with organometallic derivatives of heterocycles.

One common strategy involves the reaction of a protected L-ribono-1,4-lactone with lithiated heterocycles. thieme-connect.comacs.org For instance, the condensation of 2-lithiated heterocycles like indole, imidazole, and benzimidazole (B57391) with a protected form of D-ribono-1,4-lactone yields hemiacetals. acs.org Subsequent stereoselective reduction of these hemiacetals, often with sodium borohydride, predominantly produces diols with a specific stereochemistry. acs.org These diols can then be cyclized under Mitsunobu conditions to afford the desired C-nucleosides. thieme-connect.comacs.org

The stereochemical outcome of these reactions is a critical aspect. For example, the coupling of lithiopyridine derivatives with a protected ribonolactone can produce hemiacetals with a good preference for the β-anomer. thieme-connect.com However, subsequent reduction steps may lead to a less favorable mixture of anomers. thieme-connect.com To address this, alternative approaches have been developed, such as the reduction of an intermediate hydroxy ketone with L-selectride, followed by Mitsunobu cyclization, which can yield C-nucleosides with high stereoselectivity for the β-anomer. thieme-connect.com

The choice of protecting groups on the ribonolactone is also paramount in controlling the stereochemistry of the final product. acs.org The use of benzylidene as a protecting group for the hydroxyl groups at positions 2 and 3 has been investigated for the synthesis of C-purine nucleoside analogues. mdpi.comnih.gov

Applications in the Synthesis of Bioactive Compounds (e.g., Neplanocin B, Remdesivir Precursors)

L-ribono-1,4-lactone has been instrumental in the total synthesis of several biologically active compounds, including carbocyclic nucleosides and antiviral agents.

Neplanocin B: The unnatural isomer of neplanocin B, a carbocyclic nucleoside antibiotic, has been synthesized enantioselectively starting from D-ribono-1,4-lactone. conicet.gov.arresearchgate.netuba.ar Similarly, the natural enantiomer of neplanocin B was diastereoselectively synthesized from 2,3-O-isopropylidene-D-1,4-ribonolactone. nih.gov These syntheses highlight the utility of the lactone in constructing the complex cyclopentane (B165970) ring system of the neplanocin family.

Remdesivir Precursors: D-ribono-1,4-lactone is a crucial building block for the synthesis of Remdesivir, an antiviral drug used in the treatment of COVID-19. mdpi.comnih.govacs.org The synthesis involves the coupling of a suitably protected D-ribono-1,4-lactone derivative with a pyrrolo[2,1-f] mdpi.comresearchgate.netacs.orgtriazin-4-amine core. nih.govacs.orgacs.org The lactone derivative can be prepared from D-ribose through oxidation. nih.govacs.org The development of efficient synthetic routes to protected ribonolactone derivatives, such as 5-O-benzyl-D-(+)-ribo-1,4-lactone, has been a key focus in scaling up Remdesivir production. researchgate.netfrontiersin.org

Construction of Chiral Scaffolds for Natural Products

The inherent chirality of L-ribono-1,4-lactone makes it an excellent starting point for the synthesis of various chiral scaffolds found in natural products. researchgate.net Its rigid furanose ring and defined stereocenters provide a template for the stereocontrolled introduction of new functionalities.

For example, D-ribonolactone has been employed as a chiral starting material in the enantioselective synthesis of neplanocin C. researchgate.net It has also been used in the synthesis of other natural products like malayamycin, varitriol, mannostatin, and herbarumins. researchgate.net The ability to selectively modify the hydroxyl groups of the lactone allows for the construction of diverse and complex molecular architectures.

Development of Optically Active Compounds

The development of new optically active compounds with potential biological activity is a major focus in medicinal chemistry. L-ribono-1,4-lactone serves as a readily available and inexpensive chiral precursor for this purpose. core.ac.uktandfonline.com

Enzymatic reactions, such as lipase-catalyzed regioselective acylation, have been used to create new optically active derivatives of D-ribono-1,4-lactone. core.ac.uk For instance, the use of Candida antarctica lipase (B570770) B (CAL-B) can selectively acylate the primary hydroxyl group at the C-5 position, leading to the formation of 5-acyl-D-ribono-1,4-lactones as the sole product. core.ac.uk This enzymatic approach offers a green and efficient method for producing novel chiral building blocks.

Advanced Analytical and Computational Methodologies in Ribono 1,4 Lactone Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity, purity, and detailed structural features of L-ribono-1,4-lactone and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of ribono-1,4-lactone in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, NOESY) NMR experiments are routinely employed to assign proton and carbon signals and to elucidate the molecule's stereochemistry and conformation. ufrgs.br

A primary challenge in the synthesis of ribonolactone derivatives is the potential for complex rearrangements, leading to mixtures of five-membered (1,4-lactone) and six-membered (1,5-lactone) rings. ufrgs.br NMR provides a reliable method to distinguish between these isomers. Specifically, the presence of significant spin-spin interactions (coupling) between protons H-4 and H-5 is a characteristic feature of the 1,4-lactone ring structure. mdpi.com In contrast, a notable correlation observed in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment between H-3 and H-4 is indicative of a 1,5-lactone. ufrgs.brmdpi.com The NOESY technique, which detects protons that are close in space, is particularly powerful for confirming stereochemical assignments, such as the relative configuration of substituents introduced during synthesis. mdpi.com

The five-membered furanose ring of the lactone is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" (E) and "twist" (T) forms. uomustansiriyah.edu.iq NMR scalar (³)J-coupling constants are sensitive to the dihedral angles between adjacent protons, and their analysis can provide quantitative information about the preferred ring conformation in solution. nih.gov This is often interpreted using a two-state model, where the ring populates distributions in the "North" and "South" regions of the pseudorotational itinerary. nih.gov

| Atom | 2,3-O-(R)-Benzylidene-D-Ribono-1,4-Lactone (in CDCl₃) | 2,3-O-(S)-Benzylidene-D-Ribono-1,4-Lactone (in CDCl₃) |

|---|---|---|

| H-2 | 4.92 | 4.95 |

| H-3 | 5.02 | 5.01 |

| H-4 | 4.55 | 4.60 |

| C-1 (C=O) | 174.1 | 174.4 |

| C-2 | 79.4 | 79.0 |

| C-3 | 76.9 | 77.2 |

| C-4 | 84.5 | 83.9 |

| C-5 | 63.6 | 62.3 |

X-ray crystallography offers an unambiguous method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and absolute configuration. researchgate.net Due to difficulties in crystallizing unsubstituted pentose (B10789219) γ-lactones, there is limited data; however, the crystal structure of D-ribono-1,4-lactone has been successfully determined at low temperatures (−150 °C). mdpi.com

This analysis revealed that the molecule crystallizes in the orthorhombic P2₁2₁2₁ space group. mdpi.com The five-membered lactone ring was found to adopt a conformation intermediate between an envelope (E₃) and a twist (²T₃) form. mdpi.com X-ray diffraction is the definitive technique for establishing the absolute configuration of chiral centers, confirming the spatial arrangement of the hydroxyl and hydroxymethyl groups relative to the lactone ring. researchgate.net Furthermore, crystallographic data reveals the intricate network of intermolecular interactions, such as hydrogen bonding, that governs the molecular packing in the crystal lattice. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Ring Conformation | Between E₃ and ²T₃ |

| C=O Bond Length | 1.203(1) Å |

| Measurement Temperature | -150 °C |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of metabolites in complex biological samples. nih.gov For a compound like L-ribono-1,4-lactone, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental formula (C₅H₈O₅). nih.gov

Tandem mass spectrometry (MS/MS) is used to generate a characteristic fragmentation pattern that serves as a structural fingerprint. researchgate.net In this technique, the protonated molecular ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID). For five-membered lactones, common fragmentation pathways include the neutral losses of water (H₂O) and carbon monoxide (CO). researchgate.netdeepdyve.com The specific fragmentation pattern, including the relative intensities of the fragment ions, can help distinguish it from other isomeric sugars and metabolites. researchgate.net In metabolomics studies, the identification of L-ribono-1,4-lactone would involve matching the accurate mass and the MS/MS fragmentation spectrum of an unknown peak in a biological sample against that of an authentic reference standard. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational methods complement experimental data by providing a deeper understanding of the conformational dynamics, energetics, and interaction profiles of L-ribono-1,4-lactone.

Computational chemistry is extensively used to explore the conformational landscape of ribono-1,4-lactone and its derivatives. A common strategy involves an initial broad conformational search using a computationally less expensive method like a molecular mechanics force field (e.g., MMFF) to identify low-energy conformers. mdpi.com These initial structures are then subjected to higher-level geometry optimization and energy calculations using Density Functional Theory (DFT), often with a basis set like B3LYP/6-31G*, to obtain more accurate energies and geometries. mdpi.com

These calculations are crucial for understanding the flexibility of the furanose ring and predicting the most stable puckered conformations. researchgate.net For instance, DFT calculations can determine the relative energies of different envelope and twist conformers, allowing for a prediction of their equilibrium populations in the gas phase or in solution (when a solvation model is applied). mdpi.com This theoretical data can then be correlated with experimental NMR results to build a comprehensive model of the molecule's behavior in solution. Furthermore, DFT can be used to model reaction pathways, calculate activation energies, and rationalize the formation of different products and by-products in synthetic reactions involving L-ribono-1,4-lactone.

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand), such as L-ribono-1,4-lactone, when bound to the active site of a target protein or enzyme. biointerfaceresearch.com This in silico approach is valuable for generating hypotheses about the biological function of L-ribono-1,4-lactone or for designing derivatives that could act as enzyme inhibitors. mdpi.com

The process involves using a scoring function to estimate the binding affinity (e.g., in kcal/mol) and analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the lactone and the amino acid residues of the enzyme's active site. nih.govresearchgate.net For example, one could dock L-ribono-1,4-lactone into the active site of a glycosyltransferase or a hydrolase to understand the structural basis of substrate recognition. semanticscholar.org The results can identify key amino acid residues responsible for binding and can guide site-directed mutagenesis experiments to probe the enzyme's mechanism. nih.gov

| Parameter | Description |

|---|---|

| Binding Affinity (kcal/mol) | Predicted free energy of binding; more negative values indicate stronger binding. |

| Key Interacting Residues | Amino acids in the enzyme's active site forming significant non-covalent bonds. |

| Hydrogen Bonds | Specific donor-acceptor pairs between the lactone's hydroxyl/carbonyl groups and enzyme residues (e.g., Asp, Glu, Asn). |

| Hydrophobic Interactions | Contacts between nonpolar regions of the lactone and hydrophobic residues (e.g., Leu, Val, Phe). |

Theoretical Insights into Stereoselectivity

The stereoselectivity observed in chemical reactions involving L-ribono-1,4-lactone is a critical aspect of its synthetic utility. Theoretical and computational chemistry provides powerful tools to elucidate the underlying factors governing the preferential formation of one stereoisomer over another. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to model reaction pathways, analyze transition states, and quantify the energetic differences that lead to stereochemical control. While specific computational studies focusing exclusively on L-ribono-1,4-lactone are not extensively documented in publicly available literature, the principles can be thoroughly illustrated through research on the D-enantiomer and structurally related furanosides.

At the heart of theoretical investigations into stereoselectivity is the analysis of the transition state (TS) structures for the formation of different stereoisomers. The reaction is predicted to proceed preferentially through the lower energy transition state, and the calculated energy difference (ΔΔG‡) between competing transition states can be used to predict the ratio of products.

A molecular modeling study on the related D-(+)-ribono-1,4-lactone utilized DFT calculations at the B3LYP/6-31G* level of theory to investigate structural and mechanistic aspects of its reactions. nih.gov Such studies can clarify the formation of unexpected by-products by analyzing the energetics of different reaction pathways, including rearrangements of the lactone ring. nih.gov For instance, in the synthesis of C-nucleosides, where protecting groups are essential, computational models can predict the stability of intermediates and the energy barriers for their interconversion, which is crucial for maintaining the desired stereochemistry. nih.gov

General factors influencing the stereoselectivity in reactions of L-ribono-1,4-lactone and its derivatives that can be analyzed computationally include:

Steric Hindrance: The rigid furanose ring of the lactone creates a distinct steric environment. Theoretical models can precisely calculate the steric repulsion between the substituents on the lactone ring and the approaching reagent in the transition state. The preferred trajectory of a nucleophile, for example, will be the one that minimizes these steric clashes.

Electronic Effects: The electron-withdrawing nature of the lactone's carbonyl group and the influence of substituents (e.g., protecting groups on the hydroxyls) can create facial electronic bias. Computational methods can map the electrostatic potential of the molecule, revealing electron-rich and electron-poor regions that direct the approach of reagents.

Torsional Strain: The conformation of the five-membered ring in the transition state can significantly impact its energy. The puckering of the lactone ring (envelope or twist conformations) influences the orientation of its substituents. Quantum chemical calculations can determine the most stable ring conformations for competing transition states and quantify the associated strain energies.

An example of how these calculations are applied can be seen in studies of glycosylation reactions of furanoside derivatives, which are structurally analogous to ribono-1,4-lactone. DFT calculations have been used to rationalize the stereochemical outcomes of such reactions. By modeling the approach of a nucleophile to the α- or β-face of an intermediate oxocarbenium ion, researchers can calculate the activation energies for both pathways. The observed stereoselectivity often correlates well with the calculated energy difference between the two transition states.

The table below illustrates the type of data generated from such computational studies, showing a hypothetical energy profile for a nucleophilic addition to L-ribono-1,4-lactone, leading to two diastereomeric products.

| Parameter | Transition State for α-attack (TS-α) | Transition State for β-attack (TS-β) |

|---|---|---|

| Calculated Relative Energy (kcal/mol) | 2.5 | 0.0 |

| Predicted Major Product | Product from β-attack | |

| Predicted Diastereomeric Ratio (β:α) at 298 K | >98:2 |

In this hypothetical example, the transition state leading to the β-product is 2.5 kcal/mol lower in energy than the transition state for the α-product. This energy difference would translate to a high stereoselectivity in favor of the β-diastereomer.

Furthermore, computational studies can elucidate the role of solvent and catalysts in directing the stereochemical outcome. Solvation models can be incorporated into DFT calculations to provide a more accurate energetic picture of the reaction in solution. Similarly, the coordination of a Lewis acid catalyst to the lactone can be modeled to understand how it alters the geometry and electronic properties of the substrate, thereby influencing the facial selectivity of the reaction.

Future Research Directions and Translational Perspectives for L Ribono 1,4 Lactone

Innovative Synthetic Methodologies

Future research into the synthesis of L-ribono-1,4-lactone and its derivatives is trending towards more efficient, sustainable, and selective methods. A significant area of innovation lies in chemoenzymatic and biocatalytic approaches, which offer advantages in terms of stereoselectivity and milder reaction conditions compared to traditional chemical syntheses.

One promising strategy involves the use of readily available biomass as a starting material. For instance, a diastereoselective chemoenzymatic pathway has been developed for the synthesis of D-(+)-ribono-1,4-lactone from cellulose-based levoglucosenone (B1675106) (LGO). researchgate.netresearchgate.net This process utilizes a sustainable Baeyer-Villiger oxidation of LGO to produce an enantiopure intermediate, (S)-γ-hydroxymethyl-α,β-butenolide (HBO), which is then further functionalized. researchgate.netresearchgate.net Adapting such pathways for the synthesis of the L-enantiomer could provide a green and scalable production route.

Biocatalysis is also being explored to achieve highly regioselective modifications of the lactone ring. Lipases, for example, have been successfully employed for the regioselective acylation of D-ribono-1,4-lactone. core.ac.uk Specifically, Candida antarctica lipase (B570770) B (CAL-B) has demonstrated high selectivity in catalyzing acylation at the 5-position, yielding 5-acyl-D-ribono-1,4-lactones as the sole product. core.ac.ukiucr.org Future work could focus on screening a wider diversity of lipases and other enzymes to achieve different patterns of substitution on the L-ribono-1,4-lactone scaffold.

Additionally, enzymatic C(sp³)-H oxyfunctionalization represents a cutting-edge approach that could streamline the synthesis of complex lactone derivatives by enabling the direct insertion of oxygen atoms into C-H bonds with high site and stereoselectivity. researchgate.net The application of engineered enzymes, such as P450 variants, for intramolecular carbene insertions into C-H bonds also presents a novel strategy for constructing diverse lactone structures. nsf.gov

Table 1: Comparison of Synthetic Strategies for Ribono-1,4-lactone

| Synthetic Strategy | Key Features | Potential Advantages | Starting Materials Example |

|---|---|---|---|

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps. researchgate.netresearchgate.net | High stereoselectivity, sustainable. researchgate.net | Levoglucosenone (from cellulose). researchgate.netresearchgate.net |

| Biocatalytic Acylation | Use of enzymes like lipases for regioselective acylation. core.ac.uk | High regioselectivity, mild reaction conditions. core.ac.ukiucr.org | D-ribono-1,4-lactone. core.ac.uk |

| Enzymatic C-H Oxyfunctionalization | Direct insertion of oxygen into C-H bonds using enzymes. researchgate.net | Streamlined synthesis of complex molecules. researchgate.net | Readily accessible precursors. researchgate.net |

| Intramolecular Carbene C-H Insertion | Use of engineered enzymes for C-C bond formation. nsf.gov | Access to diverse and complex lactone scaffolds. nsf.gov | Diazo compounds. nsf.gov |

Exploration of Novel Biochemical and Biological Roles

While L-ribono-1,4-lactone is a known intermediate in certain metabolic pathways and a valuable chiral building block, its specific biochemical and biological roles are not yet fully understood. Future research should aim to uncover novel functions of this molecule within biological systems.

L-ribose, the parent sugar of L-ribono-1,4-lactone, is a key component in the synthesis of L-nucleoside analogues, which have shown significant potential as antiviral drugs. researchgate.netnih.gov These L-nucleosides can act as inhibitors of viral DNA/RNA synthesis. researchgate.net Given that L-ribono-1,4-lactone is a precursor to L-ribose, it is plausible that it or its derivatives could play a role in modulating nucleotide metabolism or have direct antiviral activity.

Metabolomic studies could be employed to identify and quantify L-ribono-1,4-lactone in various biological samples under different physiological and pathological conditions. The D-enantiomer, D-ribono-1,4-lactone, has been identified as a metabolite in humans, although it is not typically detectable in biofluids except in certain conditions like neuroblastoma. ebi.ac.ukebi.ac.uk Investigating the presence and concentration of the L-enantiomer in similar contexts could provide insights into its potential role as a biomarker or its involvement in disease processes.

Furthermore, the metabolic fate of L-ribono-1,4-lactone is an area ripe for exploration. While the metabolic pathways of common sugars like glucose and D-ribose are well-established, the pathways involving L-sugars are less characterized. researchgate.netwikipedia.org Understanding how L-ribono-1,4-lactone is synthesized, degraded, and integrated into the cellular metabolic network could reveal new enzymatic targets and regulatory mechanisms.

Design and Synthesis of New Bioactive Derivatives

L-ribono-1,4-lactone serves as a versatile chiral starting material for the synthesis of a wide array of biologically active molecules. core.ac.ukresearchgate.net Its inherent chirality and multiple functional groups make it an ideal scaffold for developing new therapeutic agents.

A significant focus has been on the synthesis of nucleoside analogues. D-ribono-1,4-lactone is a key building block for C-nucleosides like Remdesivir, which has demonstrated potent antiviral activity. mdpi.comnih.gov Future efforts will likely concentrate on synthesizing novel L-C-nucleosides and other modified nucleosides derived from L-ribono-1,4-lactone to explore their therapeutic potential against a range of viruses and cancers. The stability of the C-nucleosidic bond to enzymatic and acid-catalyzed hydrolysis makes these compounds particularly attractive. mdpi.com

Beyond nucleosides, the lactone can be used to generate other heterocyclic systems. For example, D-ribono-1,4-lactone has been converted into N-substituted 3,4,5-trihydroxypiperidin-2-ones and 5-amino-5-deoxy-D-pentonolactams. researchgate.net Similar transformations with L-ribono-1,4-lactone could yield novel iminosugars and other nitrogen-containing heterocycles, a class of compounds known for their glycosidase inhibitory activity.

The synthesis of thio-sugars also represents a promising avenue. An improved synthesis of 5-thio-D-ribose has been developed from D-ribono-1,4-lactone, involving the transformation of a 5-bromo-5-deoxy intermediate. nih.gov Applying this chemistry to the L-enantiomer could produce 5-thio-L-ribose and its derivatives for biological evaluation.

Table 2: Examples of Bioactive Derivatives from Ribono-1,4-lactone

| Derivative Class | Synthetic Precursor | Potential Biological Activity |

|---|---|---|

| C-Nucleoside Analogues | D-ribono-1,4-lactone mdpi.comnih.gov | Antiviral, Antitumor mdpi.com |

| N-Alkyl-D-ribono-1,5-lactams | D-ribono-1,4-lactone researchgate.netmdpi.com | Enzyme inhibition (e.g., glycosidase) |

| Thiosugars (e.g., 5-thio-D-ribose) | D-ribono-1,4-lactone nih.gov | Modulation of sugar metabolism, Antiviral |

| Acylated Derivatives | D-ribono-1,4-lactone core.ac.ukiucr.org | Surfactants, Precursors for complex syntheses core.ac.uk |

Integration of Omics Technologies for Metabolic Pathway Elucidation

The complete elucidation of the metabolic pathways involving L-ribono-1,4-lactone requires the integration of advanced analytical techniques, collectively known as omics technologies. These approaches can provide a global view of the molecular changes within a biological system in response to the presence or metabolism of this compound.

Metabolomics can be used for the untargeted or targeted analysis of metabolites in cells, tissues, or biofluids. High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) can identify and quantify L-ribono-1,4-lactone and its downstream metabolites. nih.gov This would allow researchers to trace the metabolic fate of isotopically labeled L-ribono-1,4-lactone and identify novel metabolic intermediates and endpoints.

Transcriptomics , through techniques like RNA-sequencing, can reveal changes in gene expression in response to L-ribono-1,4-lactone. This can help identify the genes encoding the enzymes and transporters involved in its metabolic pathway. For instance, studies on Lactobacillus sakei have shown that the expression of enzymes in the pentose (B10789219) phosphate (B84403) pathway is altered when the bacterium is grown on ribose compared to glucose. researchgate.net A similar approach could pinpoint the specific enzymes responsible for L-ribono-1,4-lactone metabolism.

Proteomics would complement these findings by quantifying changes in the protein landscape of the cell. This can confirm that the genes identified through transcriptomics are indeed translated into functional enzymes. Furthermore, proteomics can identify post-translational modifications of these enzymes that may regulate their activity.

By integrating data from metabolomics, transcriptomics, and proteomics, a comprehensive model of L-ribono-1,4-lactone metabolism can be constructed. This systems biology approach is crucial for understanding the compound's role in the broader metabolic network and for identifying potential targets for metabolic engineering to enhance the biotechnological production of L-ribose and its valuable derivatives. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for L-ribono-1,4-lactone, and how do reaction conditions influence yield?

L-Ribono-1,4-lactone can be synthesized via cyclization of γ-hydroxyalkoxamides under Mitsunobu conditions. For example, D-mannono-1,4-lactone was converted to L-ribose in eight steps, with a key cyclization step achieving 94% yield using diethyl azodicarboxylate (DEAD) and triphenylphosphine . Optimization involves monitoring reaction intermediates via ¹H-NMR (e.g., detecting lactone intermediates at δ 4.2–5.1 ppm) and adjusting solvent polarity (e.g., DMSO for high solubility of polar intermediates) .

Q. Which analytical techniques are most reliable for characterizing L-ribono-1,4-lactone purity and structure?

- Optical Rotation : Specific rotation ([α]/D) measurements (e.g., -27.0±5.0° for D-threono-1,4-lactone in H₂O) confirm enantiomeric purity .

- NMR Spectroscopy : Proton NMR (e.g., δ 4.5–5.5 ppm for lactone protons) and ¹³C NMR (e.g., carbonyl resonance at ~175 ppm) validate cyclic structure .

- Chromatography : TLC (Rf ~0.3–0.5 in ethyl acetate/methanol) and GC (≥95% purity) assess purity .

Q. How does L-ribono-1,4-lactone interact with metal ions, and what are the implications for experimental design?

Structural analogs like L-gulono-1,4-lactone chelate Zn²⁺ and Cu²⁺, inhibiting metalloproteinases (MMPs) in HL-60 cells . For L-ribono-1,4-lactone, include EDTA (1–10 mM) in buffers to prevent metal-mediated degradation during stability assays .

Advanced Research Questions

Q. How do substrate-specific enzymes like oxidoreductases or hydrolases interact with L-ribono-1,4-lactone, and what kinetic parameters define these interactions?

Enzymes in the amidohydrolase superfamily (e.g., BmulJ_04915 from Burkholderia multivorans) hydrolyze sugar lactones with varying efficiency. For example, L-fucono-1,4-lactone shows a kcat of 12 s⁻¹, while D-lyxono-1,4-lactone has a kcat of 0.5 s⁻¹ . To study L-ribono-1,4-lactone:

Q. What experimental strategies resolve contradictions in reported enzymatic activities or metabolic roles of L-ribono-1,4-lactone?

Discrepancies may arise from assay conditions (pH, cofactors) or enzyme isoforms. For example, L-galactono-1,4-lactone dehydrogenase (GALDH) activity varies across plant species due to redox state and Fe²⁺ availability . To address this:

- Compare isoforms via recombinant expression (e.g., E. coli BL21 with pET vectors).

- Use CRISPR/Cas9 knockout models to validate metabolic pathways .

Q. How can researchers mitigate stability issues of L-ribono-1,4-lactone in long-term studies?

- Storage : Seal under inert gas (N₂/Ar) at 2–10°C to prevent oxidation .

- Handling : Avoid strong oxidizers (e.g., KMnO₄) and use amber vials to block UV-induced degradation .

- Stability Assays : Monitor lactone ring integrity via FT-IR (C=O stretch at 1750–1780 cm⁻¹) over 0–72 hours .

Key Methodological Recommendations

- Synthesis : Prioritize Mitsunobu conditions for high-yield cyclization .

- Characterization : Combine optical rotation, NMR, and GC for structural confirmation .

- Enzyme Assays : Include metal chelators and optimize cofactors (e.g., Fe²⁺ for oxidoreductases) .

- Stability : Use inert storage and monitor degradation via FT-IR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.